![molecular formula C21H19N5O B1254996 1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-o-tolylurea](/img/structure/B1254996.png)
1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-o-tolylurea
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Overview
Description
1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-o-tolylurea is a member of the class of indazoles that is linifanib in which the 2-fluoro-5-methylphenyl group has been replaced by a 2-methylphenyl group. A cell-permeable 3-aminoindazolylurea compound, it acts as a potent and ATP-competitive inhibitor of VEGFR2/KDR (IC50 = 3 nM) as well as Flt3 and cKit (IC50 = 4 to 20 nM). Shown to block VEGF-induced VEGFR2 phosphorylation in 3T3-murine fibroblasts in vitro. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is a member of indazoles, a ring assembly, an aromatic amine and a member of phenylureas.
Scientific Research Applications
Antiproliferative Activity
1H-Benzo[f]indazole-4,9-dione derivatives, closely related to 1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-o-tolylurea, have shown promising results in the development of anticancer agents. These derivatives exhibit significant antiproliferative activity, suggesting their potential in cancer treatment (Molinari et al., 2015).
Synthesis and Biological Importance
Indazole derivatives have been synthesized with various biological applications, including antibacterial, antifungal, and anti-inflammatory activities. For instance, compounds synthesized from 6-nitro-1H-indazole have shown promising results in these areas (Samadhiya et al., 2012).
Antimicrobial Activity
Certain indazole derivatives have demonstrated significant antimicrobial activity. This includes inhibitory effects against various bacterial and fungal species, highlighting their potential in developing new antimicrobial agents (Reddy et al., 2010).
Antitumor Activity
Recent studies on indazole derivatives, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, have shown distinct inhibition of cancer cell proliferation, demonstrating their potential in antitumor therapy (Lu et al., 2020).
Crystal Structure and Biological Activity
The synthesis and crystal structure analysis of similar indazole compounds have provided insights into their biological activities, especially in inhibiting the proliferation of cancer cell lines (Lu et al., 2017).
Cytotoxicity Studies
Studies on N-substituted 3-amino-1H-indazole derivatives have revealed their cytotoxic activity towards various cancer cells, providing a platform for novel anticancer agents (Kornicka et al., 2017).
properties
Product Name |
1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-o-tolylurea |
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Molecular Formula |
C21H19N5O |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C21H19N5O/c1-13-5-2-3-7-17(13)24-21(27)23-15-11-9-14(10-12-15)16-6-4-8-18-19(16)20(22)26-25-18/h2-12H,1H3,(H3,22,25,26)(H2,23,24,27) |
InChI Key |
XTKIFGMBONJHTF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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